QTc Prolongation vs. Thioridazine
In a double-blind, placebo-controlled crossover study directly comparing single oral doses of mesoridazine besylate 50 mg versus thioridazine hydrochloride 50 mg in healthy adult volunteers, both compounds produced statistically similar effects on heart rate-corrected QT (QTc) interval prolongation. Mean maximum QTc increases were 46.6 ± 7.4 ms for mesoridazine (p=0.021 vs placebo) and 37.3 ± 4.1 ms for thioridazine (p=0.023 vs placebo), with no statistically significant difference between the two active treatments. Area under the effect-time curve over 8 hours was also comparable (148.3 ± 43.0 ms·h for mesoridazine vs. 129.3 ± 22.1 ms·h for thioridazine) [1]. This finding has direct implications for research applications where thioridazine's well-documented cardiac liability constrains experimental design; mesoridazine presents equivalent safety concerns and cannot be selected as a lower-risk alternative in cardiac safety-sensitive studies.
| Evidence Dimension | QTc interval prolongation (ΔQTc maximum) after single 50 mg oral dose |
|---|---|
| Target Compound Data | 46.6 ± 7.4 ms (p=0.021 vs. placebo) |
| Comparator Or Baseline | Thioridazine hydrochloride: 37.3 ± 4.1 ms (p=0.023 vs. placebo); Placebo: 12.9 ± 8.1 ms |
| Quantified Difference | No statistically significant difference between mesoridazine and thioridazine; both significantly > placebo |
| Conditions | Double-blind, placebo-controlled crossover study; N=healthy adult volunteers; single 50 mg oral dose; QTc measured via ECG; 8-hour monitoring period |
Why This Matters
This evidence establishes that mesoridazine does not offer reduced cardiac repolarization liability versus thioridazine, directly informing exclusion criteria for experiments where QTc prolongation is a confounding variable or safety endpoint of interest.
- [1] Salih ISM, Thanacoody RHK, McKay GA, Thomas SHL. Comparison of the effects of thioridazine and mesoridazine on the QT interval in healthy adults after single oral doses. Clin Pharmacol Ther. 2007;82(5):548-554. doi:10.1038/sj.clpt.6100194. PMID: 17410120. View Source
